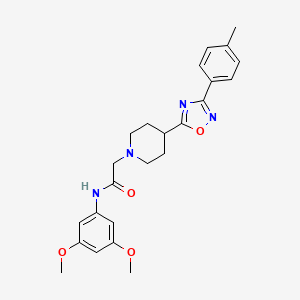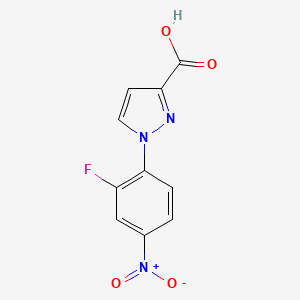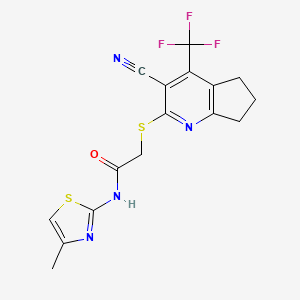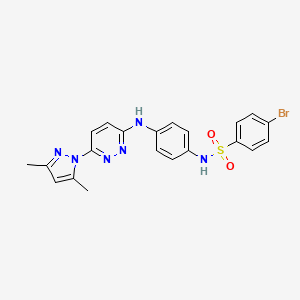
3-((1-((4-(2,5-Dioxopyrrolidin-1-yl)phényl)sulfonyl)azétidin-3-yl)méthyl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound that features a hybrid structure incorporating elements of pyrrolidine-2,5-dione, phenylsulfonyl, azetidine, and oxazolidine-2,4-dione.
Applications De Recherche Scientifique
3-((1-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has been extensively studied for its potential in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its anticonvulsant properties and potential use in treating epilepsy.
Industry: Utilized in the development of new materials and chemical processes .
Méthodes De Préparation
The synthesis of 3-((1-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the core pyrrolidine-2,5-dione structure. This is followed by the introduction of the phenylsulfonyl group and the azetidine moiety. The final step involves the formation of the oxazolidine-2,4-dione ring. The reaction conditions often require the use of coupling agents and catalysts to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfonyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels. This inhibition reduces neuronal excitability, which is beneficial in controlling seizures. The molecular targets include the L-type calcium channels, and the pathways involved are related to the modulation of calcium ion flow in neurons .
Comparaison Avec Des Composés Similaires
Similar compounds include ethosuximide, levetiracetam, and lacosamide, which are also used as anticonvulsants. 3-((1-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is unique due to its hybrid structure that combines elements from these known anticonvulsants, potentially offering a broader spectrum of activity and improved efficacy .
Propriétés
IUPAC Name |
3-[[1-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylazetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O7S/c21-14-5-6-15(22)20(14)12-1-3-13(4-2-12)28(25,26)18-7-11(8-18)9-19-16(23)10-27-17(19)24/h1-4,11H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYALZGTOZLJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)CN4C(=O)COC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B2597603.png)


![Benzyl 2-({3-[2-(2-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate](/img/structure/B2597607.png)
![N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide](/img/structure/B2597612.png)


![(E)-4-(Dimethylamino)-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-enamide](/img/structure/B2597616.png)
![6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2597618.png)
![3-[4-(methylsulfanyl)phenyl]-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B2597619.png)

![3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide](/img/structure/B2597623.png)
![N-(2,5-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2597625.png)
